Sodium 2-(2-aminophenyl)-2-oxoacetate
Overview
Description
Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium N-(2-carboxyphenyl)glycine, is an amino acid derivative commonly used in the pharmaceutical and chemical industries1. It is a white crystalline powder, soluble in water, and stable at room temperature1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate. However, there are numerous methods for the synthesis of similar compounds, such as aminobenzylnaphthols and aminobenzothiazoles23. These methods often involve multicomponent reactions and can be adapted to synthesize a wide range of derivatives2.Molecular Structure Analysis
The molecular structure of Sodium 2-(2-aminophenyl)-2-oxoacetate is not explicitly mentioned in the search results. However, the compound is likely to have a structure similar to other 2-aminophenyl derivatives2.Chemical Reactions Analysis
Again, specific chemical reactions involving Sodium 2-(2-aminophenyl)-2-oxoacetate are not mentioned in the search results. However, 2-aminobenzothiazoles, which are structurally similar, have been shown to participate in a variety of chemical reactions3.Physical And Chemical Properties Analysis
Sodium 2-(2-aminophenyl)-2-oxoacetate is a white crystalline powder that is soluble in water1. Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Environmental Science and Health : The compound has been studied for the treatment of industrial effluents, particularly in the removal of specific dyes, through processes like electrocoagulation utilizing solar energy. This research highlights its potential in improving the economic efficiency of wastewater treatment processes (Pirkarami, Olya, & Tabibian, 2013).
Molecular Genetics and Metabolism : In the field of healthcare, Sodium phenylbutyrate, a compound related to Sodium 2-(2-aminophenyl)-2-oxoacetate, is used in the pharmacological treatment of urea cycle disorders. This treatment creates alternative pathways for nitrogen excretion and significantly impacts the metabolism of branched-chain amino acids (Scaglia, 2010).
Chemical Synthesis : It has been employed in the synthesis of complex chemical structures such as 2-Aryl- and 2-Pyridyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazines. The compound's reactivity and availability make it a valuable reagent in synthesizing diverse chemical entities (Jacobsen & Kolind-Andersen, 1990).
Agricultural Science : It has been researched for its impact on the biochemical parameters and photosynthetic apparatus in plants under stress conditions. This implies its potential role in enhancing plant growth and productivity under challenging environmental conditions (Aremu et al., 2014).
Analytical Chemistry and Biochemistry : Sodium 2-(2-aminophenyl)-2-oxoacetate has been utilized in probing sodium aptamers for robust Na+ sensing. This demonstrates its role in the development of sensitive and selective analytical methods for detecting and quantifying sodium ions, which are crucial in various biological and environmental contexts (Zhou, Ding, & Liu, 2016).
Safety And Hazards
The safety data sheet for a similar compound, 2-Aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled5. However, the specific safety and hazards of Sodium 2-(2-aminophenyl)-2-oxoacetate are not mentioned in the search results.
Future Directions
The future directions for research on Sodium 2-(2-aminophenyl)-2-oxoacetate and similar compounds are not explicitly mentioned in the search results. However, there is a significant interest in the synthesis and pharmacological activities of phenoxy acetamide and its derivatives6. This suggests that there may be future research opportunities in the synthesis and application of Sodium 2-(2-aminophenyl)-2-oxoacetate and similar compounds.
Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
sodium;2-(2-aminophenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFAFIKPWWFZPL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743605 | |
Record name | Sodium (2-aminophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(2-aminophenyl)-2-oxoacetate | |
CAS RN |
17617-34-4 | |
Record name | Sodium isatinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (2-aminophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM ISATINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ON1IIE7ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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